TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE
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Overview
Description
TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE is a complex organic compound with the chemical formula C₂₇H₄₂O₁₀ . This compound belongs to the group of stereoisomers and is characterized by its multiple hydroxyl groups and a glucopyranosiduronic acid moiety.
Preparation Methods
The preparation of TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE involves several synthetic routes. Typically, the synthesis starts with the core pregnane structure, which undergoes various functional group modifications to introduce the hydroxyl and oxo groups. The glucopyranosiduronic acid moiety is then attached through glycosylation reactions. Industrial production methods often involve multi-step synthesis with stringent reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional oxo groups or to convert hydroxyl groups to ketones.
Reduction: Reduction reactions can be used to convert oxo groups back to hydroxyl groups.
Substitution: Various substitution reactions can be performed to replace hydroxyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal imbalances and metabolic disorders.
Mechanism of Action
The mechanism of action of TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid metabolism. The glucopyranosiduronic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
When compared to other similar compounds, TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE stands out due to its unique combination of hydroxyl and oxo groups along with the glucopyranosiduronic acid moiety. Similar compounds include:
- (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
- (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl alpha-D-glucopyranosiduronic acid These compounds share a similar core structure but differ in the position and configuration of the glucopyranosiduronic acid moiety.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O10/c1-25-8-5-14(36-24-21(32)19(30)20(31)22(37-24)23(33)34)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-28/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOPZSMDANHBK-JVMSDKPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858452 |
Source
|
Record name | (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-40-4 |
Source
|
Record name | (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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